2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide
CAS No.: 946204-61-1
Cat. No.: VC6103834
Molecular Formula: C20H23NO3
Molecular Weight: 325.408
* For research use only. Not for human or veterinary use.
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide - 946204-61-1](/images/structure/VC6103834.png)
Specification
CAS No. | 946204-61-1 |
---|---|
Molecular Formula | C20H23NO3 |
Molecular Weight | 325.408 |
IUPAC Name | 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-phenylethyl)acetamide |
Standard InChI | InChI=1S/C20H23NO3/c1-14(15-8-5-4-6-9-15)21-18(22)13-23-17-11-7-10-16-12-20(2,3)24-19(16)17/h4-11,14H,12-13H2,1-3H3,(H,21,22) |
Standard InChI Key | QGMWYBWFTUYNTC-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydrobenzofuran scaffold substituted with two methyl groups at the 2-position, creating a rigid bicyclic system. A methyleneoxy (-O-CH2-) linker connects this heterocycle to the acetamide moiety, which is further substituted with a 1-phenylethyl group at the nitrogen atom . This configuration introduces one chiral center at the phenylethyl-bearing carbon, potentially enabling enantiomer-specific biological activity .
Physicochemical Profile
Key physicochemical parameters derived from computational modeling and experimental measurements include:
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₃NO₃ |
Molecular Weight | 325.41 g/mol |
Rotatable Bonds | 6 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Partition Coefficient (logP) | 3.622 |
Aqueous Solubility (logSw) | -3.80 |
Polar Surface Area | 37.57 Ų |
The compound's moderate lipophilicity suggests adequate membrane permeability, while the polar surface area falls below the 60-70 Ų threshold typically associated with blood-brain barrier penetration . These properties position it as a candidate for peripheral target engagement with potential oral bioavailability.
Synthetic Pathways and Structural Derivatives
Synthetic Considerations
While detailed synthetic routes for F217-0076 remain proprietary, retrosynthetic analysis suggests feasible pathways:
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Benzofuran Synthesis: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol could be prepared via acid-catalyzed cyclization of appropriate phenolic precursors.
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Etherification: Coupling the benzofuranol with chloroacetamide derivatives using Williamson ether synthesis conditions.
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Amide Formation: Subsequent reaction with 1-phenylethylamine via carbodiimide-mediated coupling or active ester intermediates .
Structural Analogues
A related compound, N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide (CAS 1206094-93-0), differs by replacement of the 1-phenylethyl group with a shorter ethyl chain . This analogue demonstrates the impact of N-substituent length on physicochemical properties, showing increased aqueous solubility (logSw = -3.15) compared to F217-0076 .
Research Applications and Development Status
Current Use Cases
As a screening compound, F217-0076 serves primarily in:
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High-Throughput Screening: Identification of novel biological targets through phenotypic assays
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Medicinal Chemistry: Scaffold for derivatization studies exploring structure-activity relationships
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Cardiovascular Research: Mechanism-of-action studies in models of arrhythmia or hypertension
Patent Landscape
While no patents directly claim F217-0076, recent intellectual property (WO2024085224A1) describes benzofuran derivatives with sulfonyl groups for agricultural applications . This highlights the structural versatility of dihydrobenzofuran cores in both pharmaceutical and agrochemical design .
Challenges and Future Directions
Solubility Optimization
The compound's low aqueous solubility (-3.80 logSw) presents formulation challenges. Potential mitigation strategies include:
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Salt formation (though current data indicate no salt forms)
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Prodrug approaches utilizing phosphate or amino acid conjugates
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Nanoformulation using lipid-based delivery systems
Stereochemical Considerations
The chiral center at the phenylethyl moiety necessitates enantiomeric resolution studies. Molecular docking simulations suggest the (R)-configuration may exhibit superior target binding in β-adrenergic receptor models .
Target Deconvolution
Advanced techniques required for mechanism elucidation:
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Chemoproteomics: Activity-based protein profiling using click chemistry probes
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Transcriptomics: Gene expression analysis following compound exposure
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Cryo-EM: Structural biology approaches for target identification
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